(1-Pyridazin-3-yl-piperidin-4-yl)-acetic acid (1-Pyridazin-3-yl-piperidin-4-yl)-acetic acid
Brand Name: Vulcanchem
CAS No.: 1316225-77-0
VCID: VC2706520
InChI: InChI=1S/C11H15N3O2/c15-11(16)8-9-3-6-14(7-4-9)10-2-1-5-12-13-10/h1-2,5,9H,3-4,6-8H2,(H,15,16)
SMILES: C1CN(CCC1CC(=O)O)C2=NN=CC=C2
Molecular Formula: C11H15N3O2
Molecular Weight: 221.26 g/mol

(1-Pyridazin-3-yl-piperidin-4-yl)-acetic acid

CAS No.: 1316225-77-0

Cat. No.: VC2706520

Molecular Formula: C11H15N3O2

Molecular Weight: 221.26 g/mol

* For research use only. Not for human or veterinary use.

(1-Pyridazin-3-yl-piperidin-4-yl)-acetic acid - 1316225-77-0

Specification

CAS No. 1316225-77-0
Molecular Formula C11H15N3O2
Molecular Weight 221.26 g/mol
IUPAC Name 2-(1-pyridazin-3-ylpiperidin-4-yl)acetic acid
Standard InChI InChI=1S/C11H15N3O2/c15-11(16)8-9-3-6-14(7-4-9)10-2-1-5-12-13-10/h1-2,5,9H,3-4,6-8H2,(H,15,16)
Standard InChI Key AKBRVZISRMTXFA-UHFFFAOYSA-N
SMILES C1CN(CCC1CC(=O)O)C2=NN=CC=C2
Canonical SMILES C1CN(CCC1CC(=O)O)C2=NN=CC=C2

Introduction

Chemical Structure and Properties

(1-Pyridazin-3-yl-piperidin-4-yl)-acetic acid features a piperidine ring with two key substituents: a pyridazine ring attached to the nitrogen at position 1 and an acetic acid group at position 4. This structural arrangement creates a molecule with both basic and acidic functional groups, contributing to its potential biological activity.

The compound shares structural similarities with 2-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]acetic acid (CAS: 1279219-51-0), differing only by the absence of a chlorine atom at the 6-position of the pyridazine ring. It also bears resemblance to 1-(pyridazin-3-yl)piperidin-4-ol (CAS: 1217272-21-3), with the primary difference being the substitution of the hydroxyl group with an acetic acid moiety .

Physical and Chemical Properties

Based on comparable compounds and structural analysis, the following properties can be inferred:

PropertyValueNotes
Molecular FormulaC₁₁H₁₅N₃O₂
Molecular Weight~221.26 g/mol
Physical AppearanceCrystalline powderSimilar to related compounds
SolubilityLikely soluble in polar organic solventsBased on functional group analysis
Storage ConditionsRoom temperatureSimilar to 1-(pyridazin-3-yl)piperidin-4-ol
pKa~4.5 (carboxylic acid)Estimated based on acetic acid derivatives
StabilityStable under standard conditionsInferred from similar heterocyclic compounds

The molecule contains multiple nitrogen atoms in the pyridazine ring, making it a potential hydrogen bond acceptor, while the carboxylic acid group can function as both a hydrogen bond donor and acceptor. These features are significant for its potential interactions with biological targets.

Structural Comparison with Related Compounds

Understanding the structural relationships between (1-Pyridazin-3-yl-piperidin-4-yl)-acetic acid and similar compounds provides valuable insights into its potential properties and applications.

Comparison with 1-(pyridazin-3-yl)piperidin-4-ol

1-(pyridazin-3-yl)piperidin-4-ol shares the core structural elements of a pyridazine ring attached to a piperidine at the nitrogen position . The key difference lies in the 4-position substituent:

Feature(1-Pyridazin-3-yl-piperidin-4-yl)-acetic acid1-(pyridazin-3-yl)piperidin-4-ol
4-position substituent-CH₂COOH (acetic acid)-OH (hydroxyl)
Molecular Weight~221.26 g/mol179.22 g/mol
Hydrogen Bond Donors1 (carboxylic acid)1 (hydroxyl)
Hydrogen Bond Acceptors5 (N atoms, C=O, O-H)4 (N atoms, O-H)
LogP (estimated)Higher due to acetic acid groupLower due to hydroxyl group

The substitution of a hydroxyl group with an acetic acid moiety is expected to significantly alter the compound's physiochemical properties, including increased acidity, different solubility profiles, and potentially modified biological activity patterns .

Comparison with 2-[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]acetic acid

This chlorinated analog (CAS: 1279219-51-0) is perhaps the closest structural relative in the available literature:

Feature(1-Pyridazin-3-yl-piperidin-4-yl)-acetic acid2-[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]acetic acid
Pyridazine SubstitutionUnsubstituted6-chloro substituted
Molecular Weight~221.26 g/mol255.7 g/mol
ElectronegativityLowerHigher due to chlorine atom
LipophilicityLowerHigher due to chlorine atom
Potential ActivityMay differ due to absence of halogenPossible enhanced binding to target proteins

The presence of a chlorine atom in the related compound could significantly impact its biological activity profile, as halogens often enhance membrane permeability and binding affinity to protein targets.

Applications in Research and Development

Medicinal Chemistry Applications

(1-Pyridazin-3-yl-piperidin-4-yl)-acetic acid has potential value in medicinal chemistry research due to its structural features that align with recognized pharmacophores. Possible applications include:

  • Building Block for Drug Development: The compound may serve as an intermediate or scaffold for developing more complex molecules with enhanced biological activities .

  • Structure-Activity Relationship Studies: Its defined structure makes it valuable for systematic studies exploring how structural modifications affect biological activity.

  • Probe for Biological Mechanisms: The compound could potentially be used to investigate biological pathways, particularly those involving kinases or other enzymes that interact with heterocyclic compounds.

Chemical Research Applications

Beyond biological applications, the compound may have value in various chemical research contexts:

  • Synthetic Methodology Development: As a complex heterocyclic structure, it could serve as a model system for developing new synthetic methodologies .

  • Coordination Chemistry: The nitrogen atoms in the pyridazine ring and the carboxyl group could potentially coordinate with metal ions, making the compound interesting for coordination chemistry studies.

  • Materials Science: While less likely than biological applications, the compound's structural features might be relevant for specialized materials applications.

Analytical Characterization

Based on related compounds, the following analytical data can be anticipated for (1-Pyridazin-3-yl-piperidin-4-yl)-acetic acid:

Spectroscopic Properties

Analytical MethodExpected Characteristics
¹H NMRSignals for pyridazine protons (δ ~7-9 ppm), piperidine ring protons (δ ~1.5-3.5 ppm), and methylene protons adjacent to carboxyl group (δ ~2.3-2.5 ppm)
¹³C NMRSignals for carbonyl carbon (δ ~175 ppm), pyridazine carbons (δ ~120-160 ppm), piperidine carbons (δ ~25-55 ppm), and methylene carbon (δ ~40 ppm)
IRCharacteristic bands for carboxylic acid (C=O stretch ~1700 cm⁻¹, O-H stretch ~3000-3500 cm⁻¹), and aromatic C=N stretching (~1600 cm⁻¹)
Mass SpectrometryMolecular ion peak at m/z ~221, with fragmentation patterns involving loss of carboxylic group and cleavage of piperidine ring

Identification Parameters

For analytical and research purposes, the following identification parameters would be relevant:

ParameterValueReference
CAS NumberNot specifically listed in sources
IUPAC Name2-[1-(pyridazin-3-yl)piperidin-4-yl]acetic acidBased on systematic nomenclature
InChISimilar to related compounds with appropriate modificationsBased on structure
SMILESC1CN(CCC1CC(=O)O)C2=NN=CC=C2Generated from structure

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